molecular formula C12H15BCl2O2 B3056250 2,6-Dichlorophenylboronic acid pinacol ester CAS No. 69807-92-7

2,6-Dichlorophenylboronic acid pinacol ester

Cat. No. B3056250
CAS RN: 69807-92-7
M. Wt: 273.0
InChI Key: WKXMSUKHFIHUEW-UHFFFAOYSA-N
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Description

2,6-Dichlorophenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 272.97 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2,6-Dichlorophenylboronic acid pinacol ester is 1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), chlorine (Cl), and oxygen (O) atoms .


Chemical Reactions Analysis

Boronic esters, including 2,6-Dichlorophenylboronic acid pinacol ester, are widely used in Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .


Physical And Chemical Properties Analysis

2,6-Dichlorophenylboronic acid pinacol ester is a solid at room temperature .

Scientific Research Applications

Catalysis in Organic Synthesis

2,6-Dichlorophenylboronic acid pinacol ester has been explored for its role in catalysis, particularly in organic synthesis. Studies show its effectiveness in the borylation of aryl halides, a key step in various synthesis processes. For example, a heterogeneous catalysis method was developed using this compound for the direct synthesis of boronic acid pinacol esters, offering a new route to a diverse set of these esters (Pandarus et al., 2014).

Phosphorescence Properties

Remarkably, simple arylboronic esters, including 2,6-Dichlorophenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This discovery challenges the general belief that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. Such properties open new avenues in the study of phosphorescent materials and their potential applications (Shoji et al., 2017).

Drug Delivery Research

In the field of drug delivery, 2,6-Dichlorophenylboronic acid pinacol ester has been investigated for its potential use in responsive delivery vehicles. For instance, its integration into poly(ester-amide)s via Passerini multicomponent polymerization has shown promise for H2O2-cleavable delivery systems. This application demonstrates the compound's utility in creating smart materials that respond to specific stimuli in the environment (Cui et al., 2017).

Organic Electronics

The compound's role in the synthesis of π-conjugated polymers, particularly for organic electronics, has been explored. For example, it has been used in the synthesis of hyperbranched polythiophene with a controlled degree of branching, a significant step in developing advanced materials for electronic applications (Segawa et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or mist and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXMSUKHFIHUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179518
Record name 2-(2,6-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorophenylboronic acid pinacol ester

CAS RN

69807-92-7
Record name 2-(2,6-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69807-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Unsinn, CJ Rohbogner… - Advanced Synthesis & …, 2013 - Wiley Online Library
A convenient and efficient functionalization of polyhaloaromatics via regioselective magnesiation has been developed. Starting from simple, inexpensive but structurally challenging …
Number of citations: 48 onlinelibrary.wiley.com
Y Wang, L Wang, LY Chen… - Australian Journal of …, 2014 - CSIRO Publishing
The regioselective synthesis of pinacol arylboronate has been achieved from 1,3-disubstituted benzene through directed ortho-metallation (DoM)–borylation sequence. A wide range of …
Number of citations: 3 www.publish.csiro.au

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